molecular formula C24H34O9 B10821258 T-2 Toxin-13C24

T-2 Toxin-13C24

Cat. No.: B10821258
M. Wt: 490.35 g/mol
InChI Key: BXFOFFBJRFZBQZ-SOROUPBBSA-N
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Chemical Reactions Analysis

Types of Reactions: T-2 Toxin-13C24 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its detection and quantification in different analytical methods.

Common Reagents and Conditions: Common reagents used in the analysis of this compound include acetonitrile, methanol, and water. The compound is often subjected to conditions such as evaporation under a gentle stream of nitrogen and direct injection into ion sources for mass spectrometry .

Major Products Formed: The major products formed from the reactions of this compound include its metabolites, such as HT-2 toxin. These metabolites are crucial for understanding the toxicological effects and metabolic pathways of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to T-2 Toxin-13C24 include other trichothecene mycotoxins such as HT-2 toxin, 3’-hydroxy-T-2 toxin, and 4’-hydroxy-T-2 toxin . These compounds share similar toxicological properties and metabolic pathways.

Uniqueness: this compound is unique due to its complete 13C substitution, which makes it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and compensation for matrix effects in various analytical techniques .

Properties

Molecular Formula

C24H34O9

Molecular Weight

490.35 g/mol

IUPAC Name

[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-11'-acetyloxy-2'-(acetyloxy(113C)methyl)-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C24H34O9/c1-12(2)7-18(27)32-16-9-23(10-29-14(4)25)17(8-13(16)3)33-21-19(28)20(31-15(5)26)22(23,6)24(21)11-30-24/h8,12,16-17,19-21,28H,7,9-11H2,1-6H3/t16-,17+,19+,20+,21+,22+,23+,24-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1

InChI Key

BXFOFFBJRFZBQZ-SOROUPBBSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3]

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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